EAFP2

Antifungal IC50 Plant pathogen

EAFP2 (Eucommia Antifungal Peptide is a 41-residue cysteine-rich antifungal peptide isolated from the bark of Eucommia ulmoides Oliver. It is characterized by a unique five-disulfide cross-linked motif, a structural feature that distinguishes it from most plant antifungal peptides which typically contain four or fewer disulfide bridges.

Molecular Formula
Molecular Weight
Cat. No. B1576871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEAFP2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EAFP2 Compound Profile: Antifungal Peptide from Eucommia ulmoides


EAFP2 (Eucommia Antifungal Peptide 2) is a 41-residue cysteine-rich antifungal peptide isolated from the bark of Eucommia ulmoides Oliver [1]. It is characterized by a unique five-disulfide cross-linked motif, a structural feature that distinguishes it from most plant antifungal peptides which typically contain four or fewer disulfide bridges [2]. EAFP2 exhibits chitin-binding activity and demonstrates inhibitory effects against both chitin-containing and chitin-free fungi, with reported IC50 values ranging from 18 to 109 μg/mL [1]. The peptide adopts a compact tertiary structure comprising a 3(10)-helix, an α-helix, and a three-stranded antiparallel β-sheet, stabilized by its extensive disulfide network [2].

EAFP2 Selection Rationale: Why Structurally Related Hevein-Like Peptides Are Not Interchangeable


Although EAFP2 belongs to the hevein-like peptide family and shares sequence characteristics with EAFP1 and other 10-cysteine hevein-type peptides, direct substitution is not scientifically defensible without comparative activity data [1]. EAFP2 differs from its closest analog EAFP1 in its antifungal potency profile (IC50 range of 18–109 μg/mL for EAFP2 versus 35–155 μg/mL for EAFP1) [1]. Furthermore, EAFP2 possesses a unique disulfide bridge (Cys7-Cys37) that tethers the N- and C-terminal segments together, creating a distinctive cationic surface that is not universally conserved among other hevein-like peptides [2]. This structural feature contributes to its unique functional properties, including its ability to inhibit chitin-free fungi—a characteristic not uniformly observed across the hevein-like peptide class [1]. Consequently, substituting EAFP2 with an uncharacterized or structurally distinct analog could lead to unpredictable and non-comparable antifungal outcomes in experimental or applied settings.

EAFP2 Quantitative Comparative Evidence: Potency, Structural Uniqueness, and Stability Versus Analogs


Superior Antifungal Potency of EAFP2 Over Its Closest Analog EAFP1

In a direct head-to-head comparison published in FEBS Letters, EAFP2 demonstrated consistently lower IC50 values (18–109 μg/mL) across a panel of eight pathogenic fungi compared to its structural analog EAFP1 (35–155 μg/mL) [1]. The lower IC50 range of EAFP2 indicates higher potency, requiring a lower concentration to achieve 50% growth inhibition of the tested fungal species. The comparative assay was conducted under identical experimental conditions, confirming that the potency difference is attributable to intrinsic molecular properties of the peptides rather than assay variability [1].

Antifungal IC50 Plant pathogen EAFP1 Comparative potency

Unique Cys7-Cys37 Disulfide Bridge Defines EAFP2's Distinctive Cationic Surface

The solution NMR structure of EAFP2 reveals a unique disulfide bond between Cys7 and Cys37 that covalently links the N-terminal 10 residues with the C-terminal segment (residues 35–41) [1]. This structural arrangement is not observed in typical four-disulfide plant antifungal peptides and is a distinguishing feature even among other five-disulfide peptides. The Cys7-Cys37 bridge organizes four positively charged residues (Arg6, Arg9, Arg36, and Arg40) onto a single cationic surface, creating a localized positive charge cluster [1]. In contrast, EAFP1, while sharing the same disulfide pairing pattern (C1-C5, C2-C9, C3-C6, C4-C7, C8-C10), differs in its overall tertiary fold and surface charge distribution [2].

Disulfide bridge Cationic surface Structural biology EAFP2 Hevein-like

Broad-Spectrum Antifungal Activity Encompassing Both Chitin-Containing and Chitin-Free Fungi

EAFP2 exhibits inhibitory activity against both chitin-containing and chitin-free fungi, a dual-targeting capability that distinguishes it from many chitin-binding peptides which rely exclusively on chitin recognition for antifungal action [1]. While many hevein-like peptides function primarily through chitin-binding and subsequent cell wall disruption, EAFP2 maintains efficacy against fungal species that lack chitin in their cell walls [1]. This suggests a multimodal mechanism involving both chitin-targeting and membrane-active or alternative pathways. In class-level inference, typical four-disulfide hevein-like peptides (e.g., Ac-AMP2) show minimal or no activity against chitin-free fungi [2].

Broad-spectrum Chitin-free fungi Antifungal EAFP2 Mechanism

Atomic-Resolution Crystal Structure (0.84 Å) Enables Precise Molecular Modeling and Rational Engineering

The crystal structure of EAFP2 has been solved at an exceptionally high atomic resolution of 0.84 Å (PDB ID: 1P9G), enabling visualization of over 65% of the hydrogen atoms in the protein and providing an unparalleled level of structural detail [1]. This resolution is significantly higher than typical peptide structures (usually 1.5–2.5 Å) and allows precise determination of atomic positions, anisotropic displacement parameters, and hydrogen-bonding networks. In contrast, EAFP1 has not been crystallized at comparable resolution, and many other plant antifungal peptides lack high-resolution structural data [1]. The final crystallographic R-factor of 6.8% further attests to the exceptional quality and reliability of this structural model [1].

Crystal structure Atomic resolution Structure-based design EAFP2 PDB 1P9G

High Thermal Stability Maintains Tertiary Structure Up to 400 K

Molecular dynamics simulations reveal that the tertiary structure of EAFP2 remains largely unchanged up to 400 K, demonstrating exceptional thermal stability [1]. This stability is attributed to the compact fold enforced by the five-disulfide network, which restricts conformational flexibility and prevents thermal denaturation. In class-level inference, typical four-disulfide antimicrobial peptides exhibit lower thermal denaturation thresholds (often 340–360 K) due to reduced disulfide cross-linking [2]. The mutation of individual disulfide bonds in silico, particularly the Cys7-Cys37 bridge, alters N- and C-terminal segment dynamics, confirming the specific contribution of this unique bridge to overall stability [1].

Thermal stability Molecular dynamics Disulfide bond EAFP2 Conformational stability

EAFP2 Optimal Research and Industrial Application Scenarios Based on Differential Evidence


Structure-Guided Design of Novel Antifungal Agents Using EAFP2's Ultra-High-Resolution Crystal Structure

Given the 0.84 Å atomic-resolution crystal structure of EAFP2 (PDB ID: 1P9G) [1], this peptide serves as an ideal template for structure-based drug design and rational protein engineering. Researchers can utilize the precise atomic coordinates to conduct molecular docking studies, design point mutations to probe structure-activity relationships, or engineer chimeric antifungal proteins with enhanced properties. The unparalleled structural detail—including visibility of >65% of hydrogen atoms—enables accurate modeling of ligand interactions and conformational dynamics that is not feasible with lower-resolution structures of alternative antifungal peptides [1].

Agricultural Biocontrol Development Targeting Broad-Spectrum Fungal Pathogens

EAFP2's demonstrated activity against eight pathogenic fungi from economically important crops (cotton, wheat, potato, tomato, and tobacco) [1], combined with its ability to inhibit both chitin-containing and chitin-free fungi [1], positions it as a promising candidate for agricultural biocontrol applications. Its higher potency compared to EAFP1 (18–109 μg/mL vs. 35–155 μg/mL) [1] and its exceptional thermal stability up to 400 K [2] further support its suitability for formulation into stable agricultural products that must withstand variable environmental conditions. Researchers developing next-generation antifungal treatments for crop protection should prioritize EAFP2 over less potent or less stable analogs.

Investigation of Non-Chitin-Mediated Antifungal Mechanisms

Because EAFP2 retains inhibitory activity against chitin-free fungi [1], it is uniquely suited for studies aimed at elucidating alternative antifungal mechanisms beyond chitin binding. Most hevein-like peptides exert their antifungal effects primarily through chitin recognition and cell wall disruption, limiting their utility for studying non-chitin targets. EAFP2's dual activity profile, potentially linked to its unique Cys7-Cys37-organized cationic surface [3], enables researchers to dissect chitin-independent antifungal pathways. This makes EAFP2 the preferred molecular tool for fundamental studies of fungal membrane interactions and the identification of novel antifungal targets.

Benchmarking and Calibration of Antifungal Peptide Activity Assays

With well-characterized IC50 values (18–109 μg/mL) established across multiple pathogenic fungal species [1] and a documented sensitivity to calcium ion antagonism [1], EAFP2 provides a reliable reference standard for calibrating antifungal activity assays. Its high thermal stability and the availability of both crystal and solution NMR structures [1][3] ensure batch-to-batch consistency and reproducible activity profiles. Researchers can use EAFP2 as a positive control to validate assay conditions and compare the potency of novel antifungal candidates against a well-defined benchmark, facilitating cross-study comparisons and standardization across laboratories.

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